3-amino-N,N-diethylpropanamide

Pharmaceutical Intermediates Organic Synthesis Salt Selection

3-Amino-N,N-diethylpropanamide (CAS 71274-45-8), also known as β-alanine diethylamide or N,N-diethyl-β-alaninamide, is a β-alanine derivative belonging to the amino amide class of organic compounds. With a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol, this compound features a primary amine group separated by a two-carbon propyl chain from a tertiary diethylamide functionality.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 71274-45-8
Cat. No. B3280309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N-diethylpropanamide
CAS71274-45-8
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCN
InChIInChI=1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3
InChIKeyPWFPMYPZAVNQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N,N-diethylpropanamide (CAS 71274-45-8): Chemical Class and Procurement Baseline


3-Amino-N,N-diethylpropanamide (CAS 71274-45-8), also known as β-alanine diethylamide or N,N-diethyl-β-alaninamide, is a β-alanine derivative belonging to the amino amide class of organic compounds . With a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol, this compound features a primary amine group separated by a two-carbon propyl chain from a tertiary diethylamide functionality [1]. It exists as a liquid at room temperature and is primarily utilized as a synthetic building block and pharmaceutical intermediate in research settings .

Why Generic Substitution of 3-Amino-N,N-diethylpropanamide (71274-45-8) is Not Advisable


In-class amino amides cannot be freely interchanged due to critical differences in amine positioning, N-alkyl substitution patterns, and chain length that directly impact reactivity profiles, physicochemical properties, and synthetic compatibility [1]. Specifically, the primary amine at the β-position relative to the amide carbonyl in 3-amino-N,N-diethylpropanamide provides distinct nucleophilic character and hydrogen-bonding capacity compared to positional isomers or N-alkylated variants. Even closely related analogs such as 3-(diethylamino)propanamide (CAS 3813-27-2), which lacks the primary amine entirely, or N,N3-diethyl-β-alaninamide (CAS 31035-72-0), which features secondary amine substitution, exhibit fundamentally different chemical behavior [2]. The diethyl substitution on the amide nitrogen confers a specific balance of hydrophobicity (calculated LogP ≈ 0.90) and steric profile that influences both synthetic utility and potential downstream applications .

Quantitative Differentiation Evidence for 3-Amino-N,N-diethylpropanamide (71274-45-8) vs. Analogs


Hydrochloride Salt Form Enables Solid-State Handling vs. Free Base Liquid

The hydrochloride salt of 3-amino-N,N-diethylpropanamide (CAS 34105-56-1) exists as a solid at 20°C, in contrast to the free base (CAS 71274-45-8) which is a liquid at room temperature . This physical form differential translates to practical advantages in weighing accuracy, storage stability, and formulation consistency. The salt form also enhances aqueous solubility, with the protonated primary amine increasing polarity (TPSA = 46.33 Ų) while retaining the lipophilic diethylamide moiety .

Pharmaceutical Intermediates Organic Synthesis Salt Selection

Calculated LogP of 0.90 Differentiates Lipophilicity from Structural Analogs

The calculated partition coefficient (LogP) of 3-amino-N,N-diethylpropanamide is 0.90390, positioning it as moderately lipophilic among related β-alanine amides . In comparison, the structurally distinct N,N3-diethyl-β-alaninamide (CAS 31035-72-0), which features a secondary amine rather than a primary amine, exhibits a calculated LogP of -0.33, representing a greater than one-log unit difference in lipophilicity [1]. This differential arises from the distinct substitution pattern and hydrogen-bonding capacity of the primary amine group.

Physicochemical Properties Lipophilicity Drug Design

Primary Amine Enables Distinct Reactivity vs. Tertiary Amine-Only Analogs in Amide Coupling

3-Amino-N,N-diethylpropanamide contains a primary amine group (NH₂) at the β-position, providing a nucleophilic handle for further derivatization via amide bond formation, reductive amination, or urea synthesis [1]. In contrast, 3-(diethylamino)propanamide (CAS 3813-27-2) contains only a tertiary amine, which lacks the hydrogen-bond donor capacity and nucleophilic amine character required for many coupling reactions . This structural distinction directly governs the compound's utility as a bifunctional building block versus a terminal intermediate.

Synthetic Methodology Amide Coupling Building Block Utility

Defined Application Scenarios for 3-Amino-N,N-diethylpropanamide (71274-45-8) Based on Evidence


Solid-Phase Synthesis of Amino Amide Libraries

When conducting solid-phase peptide synthesis or combinatorial chemistry requiring backbone amide linker (BAL) anchoring strategies, 3-amino-N,N-diethylpropanamide provides a primary amine handle suitable for reductive amination attachment to solid supports [1]. The primary amine at the β-position enables covalent anchoring while the pre-formed diethylamide terminus remains available for downstream diversification or biological evaluation, a synthetic advantage not available with fully N-alkylated analogs lacking a primary amine.

Pharmaceutical Intermediate Requiring Balanced Lipophilicity (LogP ~0.9)

For synthetic routes targeting bioactive molecules where a lipophilicity window of LogP 0.5-1.5 is desired for membrane permeability optimization, 3-amino-N,N-diethylpropanamide (calculated LogP = 0.90390) offers a predictable physicochemical contribution to the final compound . This property profile is relevant for designing analogs of amino amide pharmacophores, including local anesthetic or antiarrhythmic scaffolds, where systematic variation of lipophilicity correlates with potency and tissue distribution [2].

Procurement of Solid Hydrochloride Salt for Weighing and Formulation

In laboratory and pilot-scale settings where accurate weighing of small quantities is essential, procurement of the hydrochloride salt (CAS 34105-56-1, solid at 20°C) rather than the free base liquid (CAS 71274-45-8) is recommended . The solid form minimizes handling losses, reduces hygroscopicity concerns, and improves reproducibility in reaction stoichiometry—factors directly impacting synthetic yield consistency and cost-efficiency in multi-step syntheses.

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